
Acetic acid, trifluoro-, o-tolyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trifluoro-, o-tolyl ester is a chemical compound that is commonly known as Trifluoroacetic anhydride. It is a colorless liquid with a pungent odor and is widely used in various scientific research applications. Trifluoroacetic anhydride is an important reagent used in the synthesis of various organic compounds.
Wirkmechanismus
Trifluoroacetic anhydride reacts with various functional groups such as alcohols, amines, and carboxylic acids. The reaction occurs through the formation of an acyl intermediate, which then undergoes nucleophilic attack by the functional group. The reaction yields the corresponding ester or amide. The mechanism of the reaction can be represented as follows:
R-OH + CF3C(O)O(CO)CH3 → R-C(O)-O-CF3 + CH3COOH
Biochemische Und Physiologische Effekte
Trifluoroacetic anhydride is a highly reactive compound and can cause severe burns upon contact with skin. It is also a potent irritant to the eyes and respiratory system. Trifluoroacetic anhydride is not known to have any significant biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Trifluoroacetic anhydride is a highly reactive and versatile reagent that is widely used in various scientific research applications. Its main advantage is its ability to react with various functional groups, which makes it an important reagent in organic synthesis. However, its highly reactive nature also makes it potentially hazardous to handle. Trifluoroacetic anhydride is also expensive and not readily available, which can limit its use in some lab experiments.
Zukünftige Richtungen
Trifluoroacetic anhydride has a wide range of potential future applications in various fields of research. One potential area of future research is in the development of new synthetic methodologies using Trifluoroacetic anhydride. Another area of future research is in the development of new analytical techniques using Trifluoroacetic anhydride as a derivatizing agent. Additionally, Trifluoroacetic anhydride may have potential applications in the development of new materials such as polymers, coatings, and adhesives.
Synthesemethoden
Trifluoroacetic anhydride is synthesized by reacting trifluoroacetic acid with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction yields Trifluoroacetic anhydride and acetic acid as the by-product. The reaction can be represented as follows:
CF3COOH + (CH3CO)2O → CF3C(O)O(CO)CH3 + CH3COOH
Wissenschaftliche Forschungsanwendungen
Trifluoroacetic anhydride is a versatile reagent used in various scientific research applications. It is widely used in the synthesis of various organic compounds, including peptides, nucleotides, and carbohydrates. Trifluoroacetic anhydride is also used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS). It is also used in the preparation of polymers, coatings, and adhesives.
Eigenschaften
CAS-Nummer |
1736-10-3 |
|---|---|
Produktname |
Acetic acid, trifluoro-, o-tolyl ester |
Molekularformel |
C9H7F3O2 |
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
(2-methylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H7F3O2/c1-6-4-2-3-5-7(6)14-8(13)9(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
GCOLNXKRTCVNHL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C(F)(F)F |
Kanonische SMILES |
CC1=CC=CC=C1OC(=O)C(F)(F)F |
Synonyme |
Trifluoroacetic acid o-tolyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




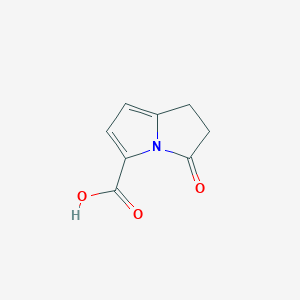
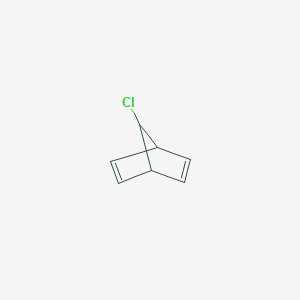


![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)

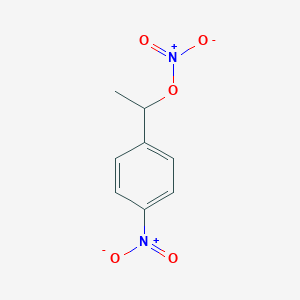

![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)
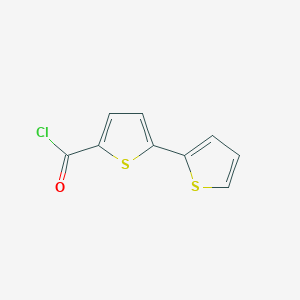
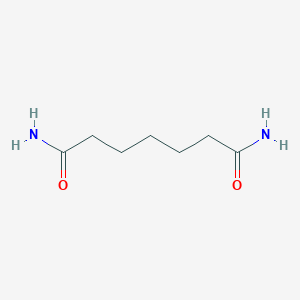

![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)